molecular formula C18H17FN4O B10874851 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10874851
M. Wt: 324.4 g/mol
InChI Key: UKTLPDDVRIKXIW-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazolone core, and a pyridylmethylamino substituent. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multiple steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolone intermediate.

    Attachment of the Pyridylmethylamino Group: The final step involves the condensation of the pyrazolone derivative with a pyridylmethylamine under dehydrating conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-Methyl-4-{(Z)-1-[(3-Pyridylmethyl)Amino]Ethylidene}-1H-Pyrazol-5-One
  • 1-(4-Bromophenyl)-3-Methyl-4-{(Z)-1-[(3-Pyridylmethyl)Amino]Ethylidene}-1H-Pyrazol-5-One
  • 1-(4-Methylphenyl)-3-Methyl-4-{(Z)-1-[(3-Pyridylmethyl)Amino]Ethylidene}-1H-Pyrazol-5-One

Uniqueness

1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(3-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H17FN4O/c1-12(21-11-14-4-3-9-20-10-14)17-13(2)22-23(18(17)24)16-7-5-15(19)6-8-16/h3-10,22H,11H2,1-2H3

InChI Key

UKTLPDDVRIKXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCC3=CN=CC=C3)C

Origin of Product

United States

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